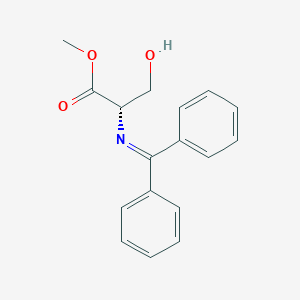

Methyl N-(Diphenylmethylene)-L-serinate

Description

Context of Schiff Base Derivatives in Organic Synthesis

The N-(diphenylmethylene) group present in Methyl N-(Diphenylmethylene)-L-serinate classifies the compound as a Schiff base. Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. rsc.org In the case of this specific compound, the primary amine of L-serine methyl ester reacts with benzophenone (B1666685).

Schiff base derivatives of amino acids are exceptionally versatile intermediates in organic synthesis for several reasons: iu.eduiu.edu

Protection of the Amino Group: The formation of a Schiff base provides an effective method for protecting the amino group of an amino acid during subsequent reaction steps that might otherwise affect it. iu.edu

Activation of the α-Carbon: The imine group increases the acidity of the α-hydrogen, facilitating its removal by a base. This creates a stabilized carbanion (anion equivalent) that can react with various electrophiles, such as alkyl halides. This process is fundamental for the synthesis of α-alkylated and α,α-dialkylated amino acids. iu.eduiu.edu

Stereochemical Control: When derived from a chiral amino acid, the Schiff base can direct the stereochemical outcome of reactions, making it a key component in asymmetric synthesis. iu.edu

These derivatives are widely used in methodologies like phase-transfer catalysis for the synthesis of both natural and unnatural amino acids, which are crucial components in peptide and medicinal chemistry. iu.eduiu.edu

Significance as a Chiral Synthon Derived from L-Serine

In the field of asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral molecule. springernature.comnih.govrsc.org A powerful strategy to achieve this is the "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comwikipedia.orgstudysmarter.co.uk L-serine, being an abundant and inexpensive amino acid with a defined stereocenter, is a prominent member of this chiral pool. mdpi.combaranlab.org

This compound serves as a quintessential chiral synthon . A chiral synthon is a stereochemically pure building block used to introduce a specific chiral center into a target molecule. By converting L-serine into its N-(diphenylmethylene) methyl ester derivative, its inherent chirality at the α-carbon is preserved. This allows chemists to use the entire molecule as a reliable template to construct more complex chiral structures.

The significance of this compound as a chiral synthon lies in its ability to participate in stereoselective reactions. The bulky diphenylmethylene group can influence the direction of attack of incoming reagents, leading to the preferential formation of one diastereomer over another. This substrate-controlled asymmetric induction is a cornerstone of modern organic synthesis, enabling the efficient construction of optically active compounds, including complex natural products and pharmaceutical agents. mdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of L-Serine Methyl Ester Hydrochloride This table presents data for the hydrochloride salt, a common precursor.

| Property | Value | Source |

| CAS Number | 5680-80-8 | sigmaaldrich.com |

| Linear Formula | HOCH₂CH(NH₂)COOCH₃ · HCl | sigmaaldrich.com |

| Molecular Weight | 155.58 g/mol | sigmaaldrich.com |

| Melting Point | 163 °C (decomposes) | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Optical Activity | [α]20/D +3.4° (c=4 in methanol) | sigmaaldrich.com |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate |

| Molecular Formula | C₁₇H₁₇NO₃ |

| Molecular Weight | 283.32 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDYBELMPCDQHK-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451433 | |

| Record name | methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133157-01-4 | |

| Record name | methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl N Diphenylmethylene L Serinate

Direct Preparation from L-Serine Derivatives

The most common and direct pathway to Methyl N-(Diphenylmethylene)-L-serinate involves a two-step process starting from L-serine. The first step is the esterification of L-serine to its methyl ester hydrochloride, followed by the formation of the N-(diphenylmethylene) group, a Schiff base, through reaction with a suitable imine precursor.

Synthesis from L-Serine HCl Salt and Diphenylmethanimine

The initial and crucial step in this synthetic sequence is the esterification of L-serine to produce L-serine methyl ester hydrochloride. A widely employed method for this transformation is the reaction of L-serine with thionyl chloride in methanol (B129727). researchgate.net This reaction is typically carried out by cooling the methanol solution of L-serine, followed by the dropwise addition of thionyl chloride. The reaction mixture is then heated and stirred for an extended period to ensure complete conversion. google.com

Following the successful synthesis of L-serine methyl ester hydrochloride, the subsequent step involves the formation of the Schiff base to yield this compound. A general and efficient method for this transformation involves the reaction of the amino acid ester hydrochloride with benzophenone (B1666685) imine. sci-hub.se The reaction is typically carried out by stirring the finely ground L-serine methyl ester hydrochloride with an equimolar amount of benzophenone imine in a solvent such as methylene (B1212753) chloride at room temperature. sci-hub.se This transimination reaction is reported to proceed with retention of the configuration at the α-carbon, which is crucial for maintaining the stereochemical integrity of the L-serine backbone. sci-hub.se

Reaction Conditions and Optimization Strategies

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the esterification and the Schiff base formation steps.

For the esterification of L-serine, a patented method describes an optimized process where L-serine is added to methanol, cooled to between 0 and 10 °C, followed by the dropwise addition of thionyl chloride. The reaction temperature is then raised to 35-40 °C and maintained for 24 to 48 hours. google.com An alternative and convenient method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane in methanol at room temperature, which offers good to excellent yields under mild conditions. nih.govresearchgate.net

In the subsequent Schiff base formation, the reaction is typically conducted at room temperature for approximately 24 hours with the exclusion of moisture. sci-hub.se The use of basic conditions should be avoided as they are known to promote racemization of the imine derivatives. sci-hub.se Optimization of this step can involve the choice of solvent, with methylene chloride being a common choice. The workup procedure generally involves filtration to remove ammonium (B1175870) chloride, followed by evaporation of the solvent and purification of the residue. sci-hub.se

Below is a table summarizing the key reaction conditions for the synthesis of this compound:

| Step | Reagents | Solvent | Temperature | Duration | Key Considerations |

| Esterification | L-Serine, Thionyl Chloride | Methanol | 0-10 °C (initial), then 35-40 °C | 24-48 hours | Control of temperature during addition of thionyl chloride. |

| Schiff Base Formation | L-Serine Methyl Ester HCl, Benzophenone Imine | Methylene Chloride | Room Temperature | 24 hours | Exclusion of moisture; avoidance of basic conditions to prevent racemization. |

Gram-Scale Synthetic Approaches

For the Schiff base formation, scaling up would require careful management of reaction temperature and efficient stirring to ensure homogeneity. The purification of the final product on a larger scale might necessitate techniques beyond simple recrystallization, such as column chromatography, to achieve high purity. Reports on the gram-scale synthesis of other complex molecules, such as hydroxytyrosol (B1673988) and benzodiazepine (B76468) derivatives, highlight the importance of optimizing purification methods, such as trituration or avoiding chromatography altogether where possible, to ensure an efficient and scalable process. mdpi.comresearchgate.net

Alternative Preparative Routes for N-Protected Serinates

While the direct synthesis from L-serine methyl ester hydrochloride and benzophenone imine is a common route, other strategies exist for the preparation of N-protected serinates. These alternative methods often involve the use of different protecting groups for the amine functionality of serine.

Commonly used N-protecting groups in peptide synthesis and other applications include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z). The synthesis of N-Boc-L-serine methyl ester, for example, can be achieved by reacting N-Boc-L-serine with methyl iodide in the presence of potassium carbonate in dimethylformamide. orgsyn.org Alternatively, N-Boc-L-serine can be prepared by treating L-serine with di-tert-butyl dicarbonate (B1257347) in the presence of sodium hydroxide. orgsyn.org

These alternative N-protected serinates can be valuable intermediates in their own right for various synthetic applications. The choice of the protecting group often depends on the specific reaction conditions required in subsequent synthetic steps and the desired deprotection strategy.

Reactivity and Chemical Transformations of Methyl N Diphenylmethylene L Serinate

Transformations Involving the N-(Diphenylmethylene) Group

The N-(diphenylmethylene) group in Methyl N-(Diphenylmethylene)-L-serinate serves as a versatile protecting group for the amino functionality. Its reactivity is central to the utility of this compound as a chiral building block in organic synthesis. This section details the chemical transformations centered on this imine moiety.

Selective Deprotection Strategies (Hydrolysis of Schiff Base)

The N-(diphenylmethylene) group can be selectively removed under hydrolytic conditions to liberate the free amine. The choice of reaction conditions dictates the final product, allowing for either the isolation of the amino ester or the free amino acid.

Mild acidic hydrolysis provides a straightforward method for the deprotection of the Schiff base. Treatment of the N-(diphenylmethylene) protected amino acid ester with a biphasic system of 1 N hydrochloric acid and an organic solvent such as ether efficiently cleaves the imine bond. This procedure yields the corresponding amino ester hydrochloride salt in high purity.

Alternatively, more forcing conditions can be employed to achieve both deprotection of the amine and hydrolysis of the ester in a single step. Refluxing the Schiff base derivative in 6 N hydrochloric acid leads directly to the formation of the free amino acid hydrochloride. This approach is particularly useful when the free amino acid is the desired final product, streamlining the synthetic sequence.

| Initial Reactant | Reagents and Conditions | Major Product |

| This compound | 1 N HCl / Ether, Room Temperature | Methyl L-serinate hydrochloride |

| This compound | 6 N HCl, Reflux | L-serine hydrochloride |

Reactivity of the Imine Functionality in Carbon-Carbon Bond Formations

The imine functionality of this compound plays a crucial role in the formation of new carbon-carbon bonds at the α-carbon. The diphenylmethylene group activates the α-proton, facilitating its removal by a base to form a nucleophilic enolate equivalent. This nucleophile can then participate in various bond-forming reactions.

The stabilized carbanion generated by deprotonation at the α-carbon of N-(diphenylmethylene)amino acid esters can readily undergo alkylation with a variety of electrophiles. This reaction is a powerful tool for the synthesis of α-substituted amino acids. While direct alkylation of the serine derivative is less common due to the reactive hydroxyl group, the general reactivity is well-established for related glycine systems. For instance, N-(diphenylmethylene)glycine tert-butyl ester can be efficiently alkylated with alkyl halides under phase-transfer catalysis conditions, utilizing a chiral catalyst to achieve high enantioselectivity researchgate.net. This methodology provides a foundation for the synthesis of a wide array of non-proteinogenic amino acids.

| Reactant | Electrophile | Base/Catalyst System | Product Type |

| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | Toluene, Potassium hydroxide, (S)-2-((diphenyl(trimethylsilyloxy)methyl)pyrrolidine | α-Alkylated amino acid ester |

The enolate generated from N-(diphenylmethylene)amino acid esters can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. This reaction allows for the formation of a carbon-carbon bond at the β-position of the Michael acceptor, leading to the synthesis of more complex amino acid derivatives. Studies on chiral Ni(II) complexes of glycine Schiff bases have demonstrated that these intermediates undergo highly stereoselective Michael additions to enoyl-oxazolidinones nih.govnih.gov. The stereochemical outcome is predominantly controlled by the chirality of the Michael acceptor, resulting in products with high diastereomeric excess nih.govnih.gov. This strategy is a valuable method for preparing β-substituted pyroglutamic acids and related compounds nih.govnih.gov. The general principle of this reaction is applicable to this compound, offering a pathway to novel amino acid structures.

| Michael Donor | Michael Acceptor | Conditions | Product Type |

| Chiral Ni(II) complex of glycine Schiff base | (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones | Non-chelating organic base, Room Temperature | β-Substituted pyroglutamic acid precursor |

Conversion to Other N-Protecting Groups

The N-(diphenylmethylene) group can be readily converted into other commonly used N-protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethoxycarbonyl (Fmoc). This transformation is typically achieved in a two-step sequence involving the initial deprotection of the Schiff base under mild acidic conditions to generate the free amino ester, followed by the introduction of the new protecting group.

For the introduction of the Boc group , the resulting amino ester hydrochloride is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate organic-chemistry.orgmasterorganicchemistry.comtotal-synthesis.com.

To install the Cbz group , the deprotected amino ester is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann type reaction masterorganicchemistry.comorganic-chemistry.orgtotal-synthesis.com.

The Fmoc group can be introduced by treating the free amino ester with Fmoc-chloride or Fmoc-succinimide in the presence of a base masterorganicchemistry.comuci.eduresearchgate.netnih.gov.

This flexibility allows for the integration of this compound into various synthetic strategies that require different N-protecting groups with orthogonal deprotection conditions.

| Target N-Protecting Group | Reagent for Introduction | Typical Reaction Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Triethylamine), Organic Solvent |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Sodium carbonate), Aqueous/Organic Biphasic System |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-chloride or Fmoc-succinimide | Base (e.g., Piperidine), Organic Solvent |

Modifications of the Methyl Ester Group

The methyl ester functionality of this compound can undergo typical ester transformations, primarily hydrolysis and transesterification. These reactions allow for the modification of the C-terminus of the amino acid derivative.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. As mentioned previously, treatment with 6 N HCl at reflux will simultaneously cleave the N-(diphenylmethylene) group and hydrolyze the ester. Selective hydrolysis of the ester while retaining the N-protecting group can be accomplished under carefully controlled basic conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water.

Transesterification involves the exchange of the methyl group for a different alkyl or aryl group. This reaction can be catalyzed by either acids or bases masterorganicchemistry.com. For instance, reacting this compound with a different alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium alkoxide) will lead to the formation of a new ester masterorganicchemistry.comevitachem.com. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent masterorganicchemistry.com.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | LiOH, THF/H₂O | N-(Diphenylmethylene)-L-serine |

| Transesterification | R'OH, Acid or Base Catalyst | N-(Diphenylmethylene)-L-serinate (new ester) |

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. In the case of this compound, hydrolysis results in the formation of N-(Diphenylmethylene)-L-serine and methanol (B129727). The conditions for this transformation must be carefully selected to ensure the integrity of the N-diphenylmethylene protecting group.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible process. The reaction is typically carried out by heating the ester in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The equilibrium can be shifted towards the products by using a large excess of water.

A general representation of the acid-catalyzed hydrolysis is as follows:

This compound + H₂O ⇌ N-(Diphenylmethylene)-L-serine + Methanol

Base-Mediated Hydrolysis (Saponification):

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. It is generally the preferred method for ester hydrolysis due to the formation of a carboxylate salt, which is unreactive towards the alcohol, thus preventing the reverse reaction. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

The two-step process for base-mediated hydrolysis is:

this compound + NaOH → Sodium N-(Diphenylmethylene)-L-serinate + Methanol

Sodium N-(Diphenylmethylene)-L-serinate + HCl → N-(Diphenylmethylene)-L-serine + NaCl

Detailed research findings on the specific conditions for the hydrolysis of this compound are limited. However, the hydrolysis of other N-protected serine methyl esters has been documented. For instance, the hydrolysis of N-benzoyl-L-serine methyl ester has been studied in the context of enzyme catalysis.

Table 1: General Conditions for Ester Hydrolysis of N-Protected Amino Acid Esters Note: The following data is representative of general conditions for N-protected amino acid esters and not specific to this compound due to a lack of available specific experimental data.

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Product |

| Dilute HCl | Water/Dioxane | Reflux | Several hours | N-(Diphenylmethylene)-L-serine |

| NaOH (aq) | Methanol/Water | Room Temp to Reflux | 1-24 hours | Sodium N-(Diphenylmethylene)-L-serinate |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, transesterification would involve reacting it with a different alcohol (R'-OH) to produce a new ester, N-(Diphenylmethylene)-L-serinate-R', and methanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent.

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

This compound + R'-OH ⇌ N-(Diphenylmethylene)-L-serinate-R' + Methanol

Base-Catalyzed Transesterification:

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. This method is often faster than acid-catalyzed transesterification. masterorganicchemistry.com The base can be a catalytic amount of an alkoxide corresponding to the alcohol being used.

This compound + R'-OH (in presence of base) → N-(Diphenylmethylene)-L-serinate-R' + Methanol

Specific research detailing the transesterification of this compound is scarce. However, the principles of transesterification are widely applied to various amino acid esters in synthetic chemistry.

Table 2: Illustrative Conditions for Transesterification of Amino Acid Esters Note: The following data represents general conditions and catalysts used for the transesterification of amino acid esters and is not specific to this compound due to the absence of specific literature data.

| Catalyst | Alcohol (R'-OH) | Solvent | Temperature | Product |

| H₂SO₄ (catalytic) | Ethanol | Ethanol | Reflux | Ethyl N-(Diphenylmethylene)-L-serinate |

| NaOCH₃ (catalytic) | Benzyl alcohol | Benzyl alcohol | Room Temp to 80°C | Benzyl N-(Diphenylmethylene)-L-serinate |

| Lipase | Propanol | Toluene | 40-60°C | Propyl N-(Diphenylmethylene)-L-serinate |

Applications in Advanced Organic Synthesis

Precursor in Glycopeptide Synthesis

The synthesis of glycopeptides, which are vital components of many biological processes, presents considerable challenges due to the inherent lability of the glycosidic bond and the need for orthogonal protecting group strategies. google.com Methyl N-(Diphenylmethylene)-L-serinate has emerged as a crucial starting material in this domain, facilitating the efficient assembly of these complex structures.

Synthesis of Amino Acid Glycosides for Glycopeptide Assembly

A fundamental step in glycopeptide synthesis is the formation of the glycosidic linkage between a carbohydrate moiety and an amino acid. This compound serves as an excellent acceptor for glycosylation reactions. For instance, its reaction with acetobromoglucose in the presence of silver triflate yields the corresponding O-linked glycoside. google.com Similarly, it can be glycosylated with other activated sugars like acetobromoxylose. google.com The diphenylmethylene group provides robust protection for the amine functionality, which is stable under the conditions required for glycosylation and can be readily removed later in the synthetic sequence. This approach allows for the preparation of key glycoamino acid building blocks that are essential for the subsequent assembly of glycopeptides. google.comnih.gov

Utilization in Solid-Phase Glycopeptide Synthesis

Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides and, by extension, glycopeptides. researchgate.net The use of Fmoc-based strategies in SPPS is particularly advantageous for glycopeptide synthesis as it avoids the harsh acidic conditions that can cleave the acid-sensitive glycosidic bonds. google.com this compound can be converted into its corresponding Fmoc-protected amino acid derivative, which is then suitable for incorporation into a growing peptide chain on a solid support. google.comnih.gov The use of such pre-glycosylated amino acid building blocks is a more efficient and reliable strategy than attempting to glycosylate a peptide that is already attached to the resin. google.com This building block approach simplifies the synthesis and purification of complex glycopeptides.

Design and Synthesis of Glycopeptide Analogues

The ability to chemically synthesize glycopeptides opens up avenues for creating analogues with modified properties. By incorporating synthetic glycoamino acids derived from this compound, researchers can systematically vary the carbohydrate structure, the peptide sequence, and the linkage between them. This allows for the investigation of structure-activity relationships and the development of glycopeptide mimetics with enhanced stability, bioavailability, or biological activity. google.com For example, the synthesis of glycopeptides containing fucosylated linkages has been achieved using these methods. google.com This control over the molecular architecture is crucial for advancing our understanding of glycobiology and for the development of new therapeutic agents. google.com

Chiral Building Block for Asymmetric Synthesis

The inherent chirality of this compound, derived from the natural amino acid L-serine, makes it a valuable starting material for the synthesis of other enantiomerically pure compounds. sigmaaldrich.com Its well-defined stereocenter serves as a template for the construction of new chiral centers with high stereocontrol.

Enantioselective Construction of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 20 common protein-coding amino acids. nih.govnih.gov They are important components of many natural products and pharmaceuticals. nih.gov this compound can be elaborated into a variety of npAAs through transformations of its side chain. The protected amine and ester functionalities allow for selective modification of the hydroxyl group and the carbon backbone while preserving the stereochemical integrity of the α-carbon. This approach provides a reliable route to novel amino acids that are not readily accessible from other sources. rsc.org

Role in the Synthesis of Diamino Esters

The conversion of the hydroxyl group in this compound into another amino group is a key strategy for the synthesis of chiral 2,3-diaminopropanoic acid derivatives. These diamino acids are valuable building blocks for the synthesis of peptides with modified properties and for the construction of various nitrogen-containing heterocyclic compounds. For example, a synthetic route to orthogonally protected methyl esters of L-2,3-diaminopropanoic acid (L-Dap) has been developed starting from a derivative of D-serine, highlighting the utility of the serine scaffold in accessing these important molecules. nih.gov The diphenylmethylene protecting group plays a crucial role in these transformations by ensuring the stability of the α-amino group throughout the synthetic sequence.

Intermediate in Complex Molecule Synthesis

As a versatile chiral building block, this compound is a valuable intermediate in the synthesis of more complex molecular targets. magtech.com.cn Its pre-defined stereochemistry and functional handles—the amine, hydroxyl group, and carboxylic ester—allow for its incorporation into larger, intricate structures.

Azasugars, which are polyhydroxylated piperidines, pyrrolidines, or indolizidines, are potent glycosidase inhibitors with significant therapeutic potential. The synthesis of these complex molecules often relies on chiral precursors derived from amino acids. While serine derivatives are logical starting points for such syntheses, and this compound is a well-established chiral building block, specific examples detailing its direct application in the total synthesis of azasugars or the related compound N-Methyl-D-Fucosamine are not extensively documented in the surveyed scientific literature. General strategies for azasugar synthesis often involve methods like reductive amination of carbohydrates or enzymatic aldol (B89426) condensations. researchgate.netresearchgate.netresearchgate.net

This compound is readily converted into important heterocyclic systems, most notably oxazolidine (B1195125) derivatives. The formation of an oxazolidine ring can be achieved through the reaction of the serine backbone, often after N-methylation, with an aldehyde or ketone.

For instance, N-methylation of the parent amino acid derivative, followed by reaction with formaldehyde, can yield a 5-oxazolidinone. researchgate.net These oxazolidine rings are not merely protective groups; they can act as key intermediates that lock the stereochemistry of the molecule while other transformations are carried out. The subsequent reductive cleavage of the oxazolidine ring can regenerate the amino and hydroxyl groups, often with high stereochemical fidelity, providing a pathway to N-methylated amino acid derivatives. researchgate.net

The formation of these heterocyclic systems is a critical step in the synthesis of various modified amino acids that are components of complex natural products and pharmaceuticals.

Interactive Data Table: Applications of this compound

| Application Category | Specific Transformation | Resulting Compound Class | Key Features |

| Modified Amino Acid Synthesis | Diastereoselective α-alkylation | α-Alkyl-β-hydroxy-α-amino acids | High stereocontrol, versatile introduction of alkyl groups. |

| Complex Molecule Synthesis | Cyclization with aldehydes/ketones | Oxazolidine derivatives | Intermediate for N-methyl amino acids, stereochemical control. |

Mechanistic Insights and Computational Studies

The chemical behavior of this compound is governed by the interplay of its functional groups: the Schiff base (imine), the ester, and the hydroxyl group. Understanding the mechanisms of its reactions is crucial for its application in stereoselective synthesis.

Reaction Mechanism Elucidation: Investigation of Reaction Pathways for N-Protected Serinates

While specific, detailed reaction pathway elucidation for this compound is not extensively documented, the reactivity can be inferred from studies on similar N-protected amino esters. The diphenylmethylene group, derived from benzophenone (B1666685), provides significant steric hindrance around the nitrogen atom. This steric bulk is a key factor in directing the course of reactions.

In many reactions, the initial step involves the formation of a Schiff base between the amino acid ester and a carbonyl compound. For serinates, this condensation can be followed by an intramolecular cyclization involving the side-chain hydroxyl group, leading to an oxazolidine ring. The reaction conditions, such as the presence of acid catalysts and methods for water removal, play a critical role in driving the reaction towards the desired product, be it the stable imine or the cyclic oxazolidine. acs.org Studies on related systems show that while oxazolidines can be formed under kinetic control, the open-chain imine (Schiff base) is often the thermodynamically more stable product. researchgate.netmdpi.com

The N-(diphenylmethylene) group is primarily used as a protecting group that allows for selective reactions at other parts of the molecule, such as the ester or the hydroxyl group, or for the activation of the α-carbon for stereoselective alkylation.

Stereochemical Control Mechanisms

The inherent chirality of the L-serine backbone is fundamental to the stereochemical outcomes of reactions involving this compound. The bulky N-protecting group plays a crucial role in facial selectivity during reactions at the α-carbon. By blocking one face of the molecule, it directs incoming reagents to the opposite face, thus controlling the formation of new stereocenters.

In peptide coupling reactions, the nature of the N-protecting group significantly influences the degree of diastereoselectivity. nih.gov For N-(diphenylmethylene) protected amino acids, the steric hindrance can enforce a specific conformation, which in turn dictates the preferred orientation for the approach of another chiral molecule. This control is essential for preventing racemization and ensuring the synthesis of stereochemically pure peptides or other complex molecules. The stereoselectivity in the formation of related oxazolidine systems is often high, leading to specific diastereomers depending on whether the reaction is under kinetic or thermodynamic control. mdpi.com

Conformational Analysis and Tautomerism

The flexibility of the serine backbone, combined with the rigid diphenylmethylene group, gives rise to interesting conformational and tautomeric possibilities.

Schiff Base-Oxazolidine Tautomerism

A key feature of Schiff bases derived from β-amino alcohols like serine esters is their ability to exist in equilibrium with a cyclic tautomer, a 1,3-oxazolidine. This ring-chain tautomerism is a well-documented phenomenon. acs.org

In the case of this compound, the compound can exist as the open-chain Schiff base or cyclize to form Methyl (4S)-2,2-diphenyl-1,3-oxazolidine-4-carboxylate.

A pivotal study on the closely related L-threonine analog, Methyl N-(diphenylmethylene)-L-threonate, confirmed through X-ray crystallography that the compound exists exclusively as the cyclic oxazolidine tautomer in the solid state. researchgate.net This suggests a strong thermodynamic preference for the ring form, at least in the crystalline phase. In this structure, the nitrogen atom is sp³-hybridized and maintains its original stereochemical configuration. researchgate.net It is highly probable that this compound behaves similarly, favoring the oxazolidine structure in the solid state. In solution, an equilibrium between the Schiff base and the oxazolidine is expected, with the position of the equilibrium depending on factors like solvent polarity and temperature.

| Tautomeric Form | Key Structural Features | Predicted Stability |

| Schiff Base (Imine) | C=N double bond, sp² hybridized nitrogen, planar imine group. | May be favored in certain solvents; often the thermodynamic product in related systems. researchgate.netmdpi.com |

| Oxazolidine | Five-membered heterocyclic ring, sp³ hybridized nitrogen, chiral centers maintained. | Found to be the stable form in the solid state for the analogous threonine derivative. researchgate.net |

Theoretical and Computational Chemistry Approaches

Theoretical methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the structure, stability, and reactivity of complex organic molecules.

Application of Density Functional Theory (DFT)

While specific DFT studies on this compound are not prominent in the literature, extensive computational work on related N-protected serine and peptide systems offers significant insights. nih.govresearchgate.netnyu.edu DFT calculations are routinely used to:

Analyze Conformational Landscapes: Determine the relative energies of different conformers. For a molecule like this, rotations around the Cα-Cβ and Cα-C(O) bonds lead to numerous possible conformations. DFT can identify the most stable (lowest energy) structures. Studies on related peptides show that the bulkiness of N-protecting groups is a key factor in determining the preferred conformation. nih.gov

Investigate Tautomeric Equilibria: Calculate the relative energies of the Schiff base and oxazolidine tautomers to predict which form is more stable in the gas phase or in solution (using solvent models). researchgate.net

Model Reaction Mechanisms: Map the energy profiles of reaction pathways, including transition states and intermediates, to understand reaction kinetics and stereochemical preferences.

Probe Intramolecular Interactions: Identify and quantify non-covalent interactions, such as hydrogen bonds (e.g., between the hydroxyl group and the ester carbonyl or imine nitrogen), which play a crucial role in stabilizing certain conformations. nih.gov

For instance, a comprehensive DFT study on an N-formyl-protected serine-alanine dipeptide successfully located 87 stable conformers and analyzed their relative energies and intramolecular hydrogen bonding patterns. nih.govnyu.edu Similar computational approaches applied to this compound would be invaluable in rationalizing its chemical properties and predicting its behavior in synthetic applications.

Mechanistic Insights and Computational Studies

Computational chemistry provides a powerful lens for understanding the three-dimensional structure, electronic properties, and reactivity of molecules like Methyl N-(Diphenylmethylene)-L-serinate. Through methods such as molecular mechanics and quantum chemical calculations, researchers can model molecular behavior at the atomic level, offering insights that complement experimental findings. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of these methods to closely related Schiff base derivatives of amino acids are well-established. nih.govmdpi.comnih.gov

Molecular Mechanics:

Molecular mechanics simulations employ classical physics to predict the conformational preferences of molecules. nih.gov This approach is particularly useful for exploring the potential energy surface of flexible molecules, such as the title compound, to identify stable conformers. The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds, including the Cα-Cβ bond of the serine residue and the bonds connecting the diphenylmethylene group to the nitrogen atom.

By systematically rotating these bonds and calculating the corresponding potential energy, a conformational energy map can be generated. nih.gov For analogous dipeptide models, studies have shown that the presence of bulky side chains significantly influences the preferred backbone torsion angles (phi and psi). nih.gov In the case of this compound, the large diphenylmethylene group would sterically hinder many potential conformations, likely leading to a limited number of low-energy structures. These calculations are crucial for understanding how the molecule might interact with biological targets or how it might pack in a crystal lattice.

Quantum Chemical Calculations:

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed description of the electronic structure of a molecule. mdpi.comnih.gov These methods are used to calculate a wide range of molecular properties, including optimized geometries, frontier molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and molecular electrostatic potential (MEP) maps. nih.gov

For Schiff base derivatives of amino acids, DFT calculations have been successfully used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and bond angles. nih.gov

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Calculate Mulliken Atomic Charges: This analysis helps to understand the distribution of electron density within the molecule, identifying atoms with partial positive or negative charges and thus potential sites for nucleophilic or electrophilic attack. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems. nih.gov

Table 1: Hypothetical Calculated Quantum Chemical Parameters for a Schiff Base Amino Acid Ester

| Parameter | Value |

|---|---|

| Optimized Geometry | |

| C=N bond length | 1.28 Å |

| N-Cα bond length | 1.46 Å |

| Cα-C=O bond angle | 110.5° |

| Frontier Molecular Orbitals | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Mulliken Atomic Charges | |

| N (imine) | -0.25 e |

| C (imine) | +0.15 e |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Q & A

Q. Table 1: Key Reaction Conditions for Derivatives

Q. Table 2: Stability and Handling Guidelines

Contradictions and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.